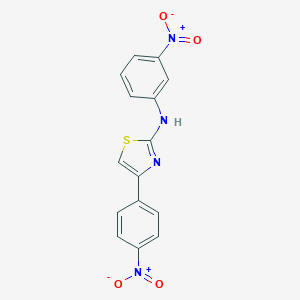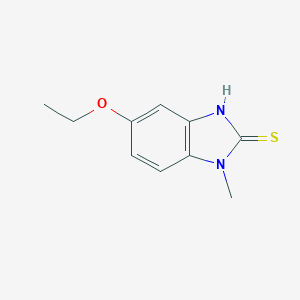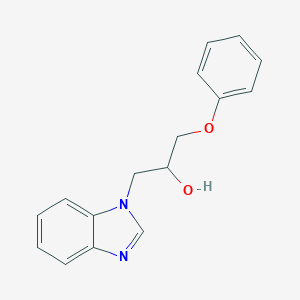
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of benzimidazole derivatives with phenoxypropanol under specific conditions. One common method includes the use of ortho-phenylenediamines reacting with benzaldehydes in the presence of an oxidation agent like sodium metabisulphite . This reaction is carried out in a mixture of solvents under mild conditions to achieve high yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Shares a similar benzimidazole core but with different substituents.
1-Phenoxypropan-2-ol: Contains the phenoxypropanol moiety but lacks the benzimidazole ring.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is unique due to its combined benzimidazole and phenoxypropanol structures, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and a broad range of biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
69407-76-7 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H16N2O2/c19-13(11-20-14-6-2-1-3-7-14)10-18-12-17-15-8-4-5-9-16(15)18/h1-9,12-13,19H,10-11H2 |
Clé InChI |
HWSXCHYFMKGMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
SMILES canonique |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


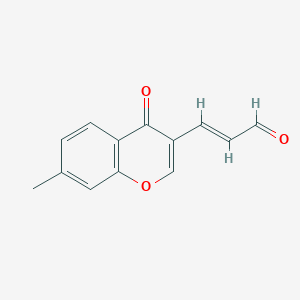
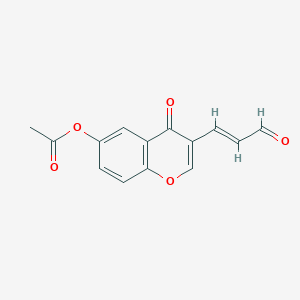
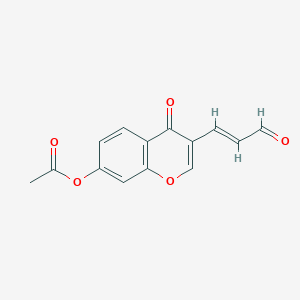
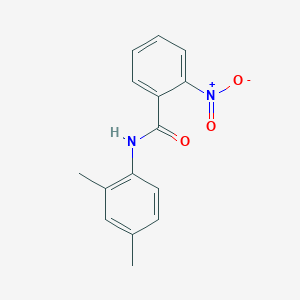
![4-(4-bromophenyl)-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenylnicotinamide](/img/structure/B377580.png)
![2-[({4-Nitrophenyl}sulfanyl)amino]pyridine](/img/structure/B377582.png)
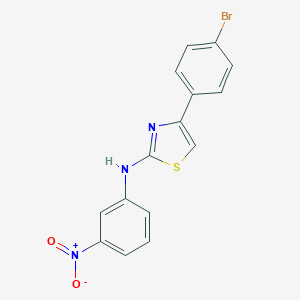
![2-Furaldehyde [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377584.png)
![Ethyl 2-({[({3-nitrobenzylidene}amino)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377587.png)
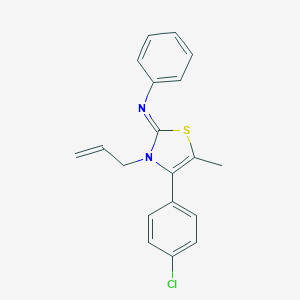
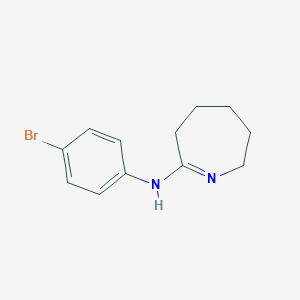
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B377594.png)
